

# Graphite vs. molybdenum disulfide as solid lubricants under different conditions

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## A Comparative Guide to Graphite and Molybdenum Disulfide as Solid Lubricants

For researchers, scientists, and drug development professionals seeking to understand the optimal applications of solid lubricants, a detailed comparison between **graphite** and molybdenum disulfide ( $\text{MoS}_2$ ) is crucial. These two lamellar solids are the most common choices for dry lubrication, each exhibiting distinct performance characteristics under varying environmental conditions. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and a visualization of their lubrication mechanisms.

### Executive Summary

**Graphite** and molybdenum disulfide are the foremost solid lubricants utilized in applications where liquid lubricants are impractical. Their lubricating properties stem from their layered crystal structures, which allow for easy shear between layers. However, their effectiveness is highly dependent on the operating environment. Generally,  $\text{MoS}_2$  excels in vacuum and dry environments, while **graphite**'s performance is enhanced by the presence of moisture. The choice between the two is therefore a critical design consideration based on the specific application's environmental conditions.

## Data Presentation: Performance under Various Conditions

The following tables summarize the quantitative data on the coefficient of friction and wear rates of **graphite** and MoS<sub>2</sub> under different environmental conditions.

Table 1: Coefficient of Friction under Different Atmospheres

Lubricant	Atmosphere	Relative Humidity (%)	Coefficient of Friction ( $\mu$ )	Reference
Graphite	Air	50	~0.15 - 0.20	[1]
Dry Air	<1	>0.4	[1]	
Vacuum	-	High / Fails to lubricate	[2]	
**Molybdenum Disulfide (MoS <sub>2</sub> )				
Disulfide (MoS <sub>2</sub> )	Air	50	~0.15 - 0.30	[3][4]
**				
Dry Nitrogen	<20 ppm H <sub>2</sub> O	~0.03 - 0.05	[3]	
Vacuum (10 <sup>-5</sup> Pa)	-	~0.01 - 0.06	[4][5]	

Table 2: Coefficient of Friction at Different Temperatures

Lubricant	Temperature (°C)	Atmosphere	Coefficient of Friction ( $\mu$ )	Reference
Graphite	25	Air	~0.15	[6]
500	Air	~0.18	[6]	
1000	Inert	Increases with temperature	[6]	
**Molybdenum Disulfide (MoS <sub>2</sub> )	25	Air	~0.15 - 0.20	[7]
**				
300	Air	~0.03	[8]	
400	Air	Starts to oxidize, friction increases	[2]	
up to 1100	Vacuum/Inert	Maintains low friction		

Table 3: Wear Rate Comparison

Lubricant	Condition	Wear Rate (mm <sup>3</sup> /Nm)	Reference
Graphite	Humid Air	Low	[7]
Dry Air/Vacuum	High	[2]	
**Molybdenum Disulfide (MoS <sub>2</sub> ) **	Vacuum/Dry Nitrogen	10 <sup>-8</sup> to 10 <sup>-7</sup>	
Humid Air	10 <sup>-6</sup> to 10 <sup>-5</sup>	[3]	

## Experimental Protocols

The data presented in this guide is primarily derived from studies utilizing the Pin-on-Disk tribometer, a standard apparatus for evaluating the friction and wear characteristics of

materials. A general experimental protocol based on the ASTM G99 standard is outlined below, followed by specific examples from cited research.

## General Pin-on-Disk (ASTM G99) Protocol

- **Specimen Preparation:** A stationary pin (or ball) and a rotating disk are used as the contact pair. The surfaces of both specimens are meticulously cleaned and, for coated samples, the lubricant is applied to the disk surface using methods such as burnishing, spraying, or physical vapor deposition (PVD).[9]
- **Apparatus Setup:** The pin is loaded against the disk with a specific normal force. The disk is then rotated at a constant velocity for a set duration or number of cycles.
- **Environmental Control:** The test is conducted within a chamber where the atmosphere (e.g., air, dry nitrogen, vacuum), humidity, and temperature can be precisely controlled.
- **Data Acquisition:** The frictional force is continuously measured by a transducer, and the coefficient of friction is calculated as the ratio of the frictional force to the normal load.
- **Wear Measurement:** After the test, the wear on both the pin and the disk is quantified. This is typically done by measuring the volume of material lost, often calculated from the dimensions of the wear scar using a profilometer.

## Examples of Specific Experimental Parameters:

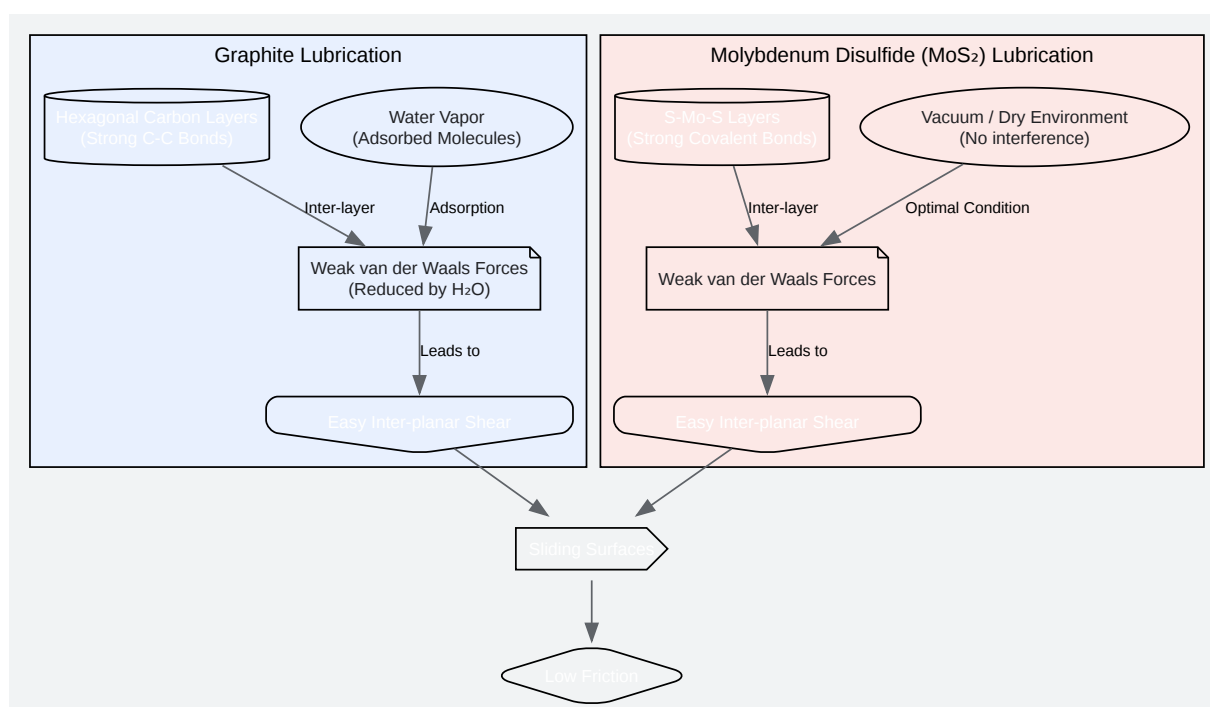
- **Study on MoS<sub>2</sub> in Various Environments:** A pin-on-disk tribometer was used with a 100Cr6 steel ball as the pin and a coated steel disk. Tests were conducted in a vacuum ( $2 \times 10^{-5}$  mbar), in low-pressure water vapor, and in hydrogen gas. The applied load was 10 N and the sliding velocity was 0.1 m/s.[4]
- **Graphite and MoS<sub>2</sub> in Air:** The tribological properties of **graphite** and MoS<sub>2</sub> coatings on GCr15 bearing steel were investigated using a multi-function tribometer. The applied load ranged from 10 to 50 N, and the rotational speed varied from 500 to 1500 rpm at room temperature (25 °C) and 50% relative humidity.[10]
- **MoS<sub>2</sub> at Cryogenic Temperatures:** The frictional behavior of sputtered MoS<sub>2</sub> coatings was evaluated in a liquid helium environment at 4.2 K under high contact pressures and very low

sliding velocities.[11]

## Lubrication Mechanisms

The lubricating properties of both **graphite** and molybdenum disulfide are attributed to their lamellar crystal structures. These structures consist of strongly bonded atoms within each layer but weak van der Waals forces between the layers.[12] This anisotropy in bonding allows the layers to slide past one another with minimal force, resulting in low friction.

### Mandatory Visualization: Lubrication Mechanism



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Caption: Lubrication mechanisms of **Graphite** and MoS<sub>2</sub>.

# Discussion of Performance under Different Conditions

## In Vacuum

In a vacuum, MoS<sub>2</sub> is the superior lubricant.[2] Its low coefficient of friction is an intrinsic property of its crystal structure. In contrast, **graphite** requires the presence of adsorbed vapors, such as water, to achieve low friction. In a vacuum, these vapors are absent, leading to high friction and poor lubricating performance for **graphite**.

## In Humid Air

The presence of humidity has opposite effects on the two lubricants. For **graphite**, water vapor adsorbs onto the layers, further weakening the already weak van der Waals forces between them and resulting in a lower coefficient of friction. Therefore, **graphite** is an excellent lubricant in ambient, humid air.

For MoS<sub>2</sub>, the presence of water vapor is detrimental. Water molecules interact with the MoS<sub>2</sub> structure, increasing the shear strength between the layers and leading to a higher coefficient of friction and increased wear.[1] Oxidation of MoS<sub>2</sub> to molybdenum trioxide (MoO<sub>3</sub>), which is abrasive, can also occur in the presence of oxygen and moisture, further degrading its lubricating properties.[4]

## At Different Temperatures

Both **graphite** and MoS<sub>2</sub> can be used at elevated temperatures, but their limits and behavior differ. **Graphite** can be used up to approximately 450°C in air, beyond which it begins to oxidize. In inert environments, it can withstand much higher temperatures.

MoS<sub>2</sub> is effective up to about 350-400°C in air before significant oxidation occurs.[2] However, in non-oxidizing environments such as a vacuum or inert gas, MoS<sub>2</sub> can provide effective lubrication at temperatures up to 1100°C.

## Conclusion

The selection of **graphite** or molybdenum disulfide as a solid lubricant must be carefully considered based on the specific operating environment of the application.

- Molybdenum Disulfide ( $\text{MoS}_2$ ) is the preferred choice for applications in vacuum, space, and dry or inert gas environments. Its inherent low friction and high thermal stability in the absence of oxygen and water vapor make it ideal for these conditions.
- **Graphite** is a more suitable and cost-effective option for applications in ambient air with moderate to high humidity. Its performance is enhanced by the presence of water vapor, which is typically available in terrestrial applications.

For professionals in research and development, understanding these key differences is paramount for designing robust and reliable systems that rely on solid lubrication. Further research into composite materials that combine the advantages of both lubricants continues to be an active area of investigation, aiming to develop solid lubricants that can perform effectively across a wider range of environmental conditions.

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